molecular formula C18H12ClF2N3O2 B2768761 N-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040664-86-5

N-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2768761
CAS No.: 1040664-86-5
M. Wt: 375.76
InChI Key: IYDYQTLRVFIWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H12ClF2N3O2 and its molecular weight is 375.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, including compounds related to the specified chemical structure, to evaluate their antimicrobial activities. The compounds showed promising results against bacterial and fungal strains, with specific derivatives exhibiting good antibacterial activity and moderate antifungal activity, highlighting the potential of this chemical scaffold in developing antimicrobial agents (Ahsan et al., 2016).

Cytotoxic and Antioxidant Evaluation

Another research focused on the synthesis of new heterocyclic moieties for screening their cytotoxic and antioxidant activities. This study underscores the relevance of such chemical structures in exploring new therapeutic agents with potential applications in cancer treatment and oxidative stress management (Iosr Journals, Kolanpaka & Gade, 2015).

Anti-inflammatory and Analgesic Activities

Compounds synthesized from related chemical structures have been evaluated for their anti-inflammatory activity against carrageenan-induced rat paw edema and their analgesic activity using the writhing test in albino mice. The findings suggest significant anti-inflammatory and analgesic effects, indicating the potential for developing new pain and inflammation management drugs (Khalifa & Abdelbaky, 2008).

Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones

A study synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule related to the specified chemical structure, showing significant antimicrobial activities. This research contributes to the development of new antimicrobial agents to combat resistant microbial strains (Patel & Patel, 2010).

Antitumor Activity

Research into compounds with a similar chemical structure to N-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has demonstrated potent antitumor activities. These compounds inhibit the proliferation of cancer cell lines, offering a basis for the development of new anticancer therapies (Hao et al., 2017).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O2/c19-14-9-13(4-5-15(14)21)22-18(26)16-6-7-17(25)24(23-16)10-11-2-1-3-12(20)8-11/h1-9H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDYQTLRVFIWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.